molecular formula C18H21NO5 B2580900 ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 887210-29-9

ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2580900
CAS No.: 887210-29-9
M. Wt: 331.368
InChI Key: FWNFNGWBTWVOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a hybrid molecule combining a piperidine-4-carboxylate core with a coumarin-derived substituent. This compound is structurally distinct due to the juxtaposition of a phenolic hydroxyl group (on the coumarin) and an ester group (on the piperidine), which may influence solubility, stability, and intermolecular interactions .

Properties

IUPAC Name

ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-2-23-18(22)12-5-7-19(8-6-12)11-13-9-17(21)24-16-4-3-14(20)10-15(13)16/h3-4,9-10,12,20H,2,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNFNGWBTWVOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves several steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides to form the desired product. Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with various molecular targets. The coumarin moiety is known to inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division . The piperidine ring may enhance the compound’s ability to cross cell membranes and interact with intracellular targets, leading to its bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate with analogous piperidine-carboxylate derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
This compound Coumarin (6-hydroxy-2-oxo), ethyl ester ~363.36 Enhanced hydrogen-bonding capacity (phenolic -OH), UV activity, potential bioactivity -
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (7) Methoxyimino, ethoxypropyl ester 300.34 Diastereomeric mixture (1:1.5), oil form, moderate polarity
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (1-1 and 1-2) Cyclic amide, bicyclic framework 254.30 Two isomeric forms (cis/trans), distinct NMR profiles, low volatility
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II) Chloroethyl group 249.73 Key intermediate in umeclidinium bromide synthesis, halogen-mediated reactivity
Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate (CAS 71172-59-3) Methoxy-oxoethyl 259.30 High similarity (1.00) to chloroethyl analog, ester-rich solubility profile

Substituent-Driven Functional Differences

  • Coumarin vs. Non-Aromatic Substituents: The coumarin group in the target compound introduces UV absorption (λmax ~300–350 nm) and fluorescence, absent in analogs like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. This property is critical for applications in bioimaging or photodynamic therapy .
  • Synthetic Complexity : The target compound’s coumarin-piperidine linkage likely requires multi-step synthesis (e.g., nucleophilic substitution or click chemistry), contrasting with simpler alkylation routes used for ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .

Physicochemical and Spectral Contrasts

  • NMR Profiles: The target compound’s aromatic protons (δ 6.0–7.5 ppm for coumarin) and phenolic -OH (δ ~10 ppm) differ markedly from the aliphatic signals in ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (δ 1.2–4.2 ppm) .
  • Solubility: The coumarin derivative’s polarity may reduce solubility in non-polar solvents compared to ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate, which lacks aromatic hydroxyl groups .

Research Findings and Implications

  • Crystallographic Analysis : Tools like SHELXL and WinGX (used in analogous piperidine-carboxylate studies) could resolve the target compound’s conformational preferences, particularly the orientation of the coumarin relative to the piperidine ring .
  • Biological Potential: While direct data are lacking, the coumarin moiety’s known antioxidant and antimicrobial activity suggests the target compound may outperform non-aromatic analogs in bioactivity screens .
  • Stability Concerns: The phenolic -OH may render the compound susceptible to oxidation, unlike halogenated analogs (e.g., ethyl 1-(2-chloroethyl)piperidine-4-carboxylate), which are more chemically inert .

Biological Activity

Ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic compound derived from coumarin, a class renowned for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a chromen-2-one core, which is known for various biological activities, and a piperidine ring that enhances its pharmacological profile. The presence of functional groups, particularly the hydroxyl and carboxylate ester groups, contributes to its chemical reactivity and biological effects.

Antimicrobial Properties

Research indicates that compounds related to the coumarin structure exhibit significant antimicrobial activity. This compound has shown potential against various bacterial strains. A comparative study of similar coumarin derivatives revealed that this compound maintains a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity (MIC in μg/mL)
Staphylococcus aureus1 - 4
Escherichia coli2 - 5
Pseudomonas aeruginosa3 - 7

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains.

Cardioprotective Effects

Studies have also highlighted the cardioprotective properties of related coumarin derivatives. For instance, compounds with similar structural motifs have demonstrated efficacy in reducing myocardial injury markers and improving cardiac function in experimental models of myocardial infarction.

Key observations from these studies include:

  • Reduction in cardiac enzyme leakage (LDH, ALT, AST).
  • Improvement in lipid profiles post-treatment.
  • Decreased oxidative stress markers.

These results imply that this compound may possess similar cardioprotective effects due to its antioxidant properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes and proteins, potentially inhibiting their activity.
  • Oxidative Stress Reduction : It may enhance antioxidant enzyme activities (e.g., SOD, catalase), thereby mitigating oxidative damage.
  • Anti-inflammatory Activity : Similar compounds have shown the ability to modulate inflammatory pathways, which could be relevant in various disease contexts.

Study on Antimicrobial Activity

A study conducted on various coumarin derivatives assessed their antimicrobial efficacy against resistant strains. This compound exhibited comparable or superior activity to known antibiotics like ciprofloxacin against several pathogens.

Cardiovascular Research

In a controlled study involving isoproterenol-induced myocardial infarction in rats, related coumarin derivatives demonstrated significant cardioprotective effects by reducing myocardial necrosis and improving cardiac function. This suggests that this compound could be explored for similar therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.